Dehydrosinulariolide

apoptosis ER stress mitochondrial dysregulation

11‑Dehydrosinulariolide (also referred to as dehydrosinulariolide) is a marine‑derived cembranolide diterpenoid first isolated from the soft coral *Sinularia flexibilis*. The compound possesses the molecular formula C₂₀H₂₈O₄ (MW 332.43 g/mol) and features a characteristic 14‑membered macrocyclic ring with an α‑methylene‑δ‑lactone moiety, a structural hallmark shared among cytotoxic cembranolides.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 62824-08-2
Cat. No. B15448654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrosinulariolide
CAS62824-08-2
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)CC3CCC(C(=O)CC1)(OC(=O)C3=C)C)C
InChIInChI=1S/C20H28O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15,17H,2,5,7-12H2,1,3-4H3/b13-6+
InChIKeyBCEKDLJRXSZZRB-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Dehydrosinulariolide (CAS 62824-08-2): Cembranolide Natural Product Identity and Pharmacological Baseline


11‑Dehydrosinulariolide (also referred to as dehydrosinulariolide) is a marine‑derived cembranolide diterpenoid first isolated from the soft coral *Sinularia flexibilis* . The compound possesses the molecular formula C₂₀H₂₈O₄ (MW 332.43 g/mol) and features a characteristic 14‑membered macrocyclic ring with an α‑methylene‑δ‑lactone moiety, a structural hallmark shared among cytotoxic cembranolides . Unlike several co‑occurring cembranolides that display either exclusive cytotoxicity or anti‑inflammatory activity, 11‑dehydrosinulariolide has demonstrated a multi‑modal pharmacological profile encompassing antiproliferative activity against hematologic and solid tumor cell lines, pro‑apoptotic effects via dual mitochondrial and ER‑stress pathways, neuroprotection through DJ‑1‑dependent signaling, and antifouling activity, making its selection critical when a single compound is required to probe these divergent biological axes.

Why 11-Dehydrosinulariolide Cannot Be Casually Substituted with Other Cembranolides


Cembranolides co‑isolated from *Sinularia flexibilis* and related soft corals exhibit pronounced differences in their biological target engagement and potency. In a controlled in‑class comparability study, sinulariolide, 11‑epi‑sinulariolide acetate, 14‑deoxycrassin, and 11‑dehydrosinulariolide were tested head‑to‑head against the same cancer cell panel, revealing that while 11‑dehydrosinulariolide (7) showed selective cytotoxicity toward P‑388 murine leukemia (IC₅₀ 9.3 μM), the closely related 11‑epi‑sinulariolide acetate (8) was more potent against P‑388 (IC₅₀ 6.9 μM) but lacked neuroprotective activity . Conversely, 14‑deoxycrassin (9) was essentially inactive against the tumor cell lines tested (IC₅₀ > 40 μM against HT‑29) yet potently inhibited superoxide anion generation in neutrophils (IC₅₀ 10.8 μM), a property absent for 11‑dehydrosinulariolide . Furthermore, 11‑dehydrosinulariolide uniquely upregulates DJ‑1 expression to confer neuroprotection, a molecular signature not shared by sinulariolide or 11‑epi‑sinulariolide acetate . These divergent activity landscapes mean that substituting 11‑dehydrosinulariolide with a neighbor cembranolide renders the experiment or application non‑comparable.

Quantitative Differentiation Evidence: 11‑Dehydrosinulariolide vs. Closest Analogs and In‑Class Candidates


Dual Mitochondrial–ER Stress Apoptotic Engagement Distinguishes 11‑Dehydrosinulariolide from Mitochondrial‑Only Cembranolides

11‑Dehydrosinulariolide is one of the few cembranolides for which simultaneous engagement of mitochondrial and endoplasmic reticulum (ER) stress‑mediated apoptotic cascades has been experimentally demonstrated. In A2058 human melanoma cells, treatment with 5.8 μg/mL (≈17.5 μM) induced loss of mitochondrial membrane potential (ΔΨm), release of cytochrome C, activation of caspase‑9 and caspase‑3, upregulation of Bax, and suppression of Bcl‑2/Bcl‑xL . In the same cell line, the compound concurrently upregulated the ER stress mediators PERK/eIF2α/ATF4/CHOP and ATF6/CHOP, along with the ER chaperones GRP78, GRP94, calnexin, calreticulin, and PDI . By contrast, sinulariolide, a closely related cembranolide, has been shown to induce apoptosis in bladder carcinoma cells exclusively through the mitochondrial‑dependent (caspase‑9‑mediated) pathway without evidence of ER stress pathway activation . This dual pathway engagement is not a class‑level property but a distinct feature of 11‑dehydrosinulariolide, with potential implications for overcoming single‑pathway resistance.

apoptosis ER stress mitochondrial dysregulation melanoma

SCLC IC₅₀ and Normal‑Cell Selectivity: 11‑Dehydrosinulariolide vs. BEAS‑2B Bronchial Epithelial Cells

In head‑to‑head testing within a single study, 11‑dehydrosinulariolide exhibited a pronounced selectivity window between SCLC cell lines and the non‑malignant bronchial epithelial line BEAS‑2B. For H1688 cells, the 48‑h IC₅₀ was 19.1 ± 2.4 μM; for H146 cells it was 25.1 ± 2.6 μM, while the IC₅₀ in BEAS‑2B cells remained >50 μM even after 48 h of exposure . This yields a selectivity ratio of ≥2.6‑fold for H1688 and ≥2.0‑fold for H146 relative to the normal‑like cells. No analogous selectivity data have been reported for sinulariolide or 11‑epi‑sinulariolide acetate in the same SCLC/BEAS‑2B system, limiting cross‑compound comparisons, but the ≥2‑fold differential provides a quantitative basis for prioritizing 11‑dehydrosinulariolide in SCLC models where sparing of normal lung epithelium is desirable.

small cell lung cancer IC50 selectivity H1688 H146

DJ‑1‑Dependent Neuroprotection Is a 11‑Dehydrosinulariolide‑Specific Mechanism Absent from Other Cembranolides

The DJ‑1/PI3K/Akt/p‑CREB/Nrf2/HO‑1 signaling axis is a well‑characterized neuroprotective pathway, and 11‑dehydrosinulariolide is the only cembranolide for which a complete DJ‑1‑dependent mechanism has been functionally validated in vitro and in vivo. In DJ‑1‑knockdown SH‑SY5Y cells, the protective effect of 11‑dehydrosinulariolide (10 nM) against 6‑OHDA‑induced cytotoxicity was completely abolished: relative protection dropped from 37.4 ± 10.7% in wild‑type cells to –11.9 ± 3.8% in DJ‑1‑silenced cells . In a zebrafish PD model, 11‑dehydrosinulariolide (0.1 μM) rescued the 6‑OHDA‑induced deficit in total swimming distance at 5–6 dpf . In a rat PD model, intranigral injection reversed the 6‑OHDA‑induced increase in turning behavior and beam traversal time . No published report demonstrates similar DJ‑1 pathway‑mediated neuroprotection for sinulariolide, 11‑epi‑sinulariolide acetate, flexibilide, or 14‑deoxycrassin; their neuroprotective effects, where described, are limited to PI3K/Akt upregulation without DJ‑1 dependency .

neuroprotection DJ-1 Parkinson's disease zebrafish 6-OHDA

HL‑60 Differentiation Activity Is a Unique Functional Marker Absent in Other Cembranolides

11‑Dehydrosinulariolide has been reported to arrest proliferation of undifferentiated HL‑60 promyelocytic leukemia cells and induce their differentiation to the monocyte/macrophage lineage, an activity not shared by sinulariolide or 11‑epi‑sinulariolide acetate . While direct comparative quantitative data for cembranolides in the HL‑60 model are limited, differentiation induction is a mechanistically distinct property from the purely cytotoxic/apoptotic activities prevalent among cembranolides. Sinulariolide has been exclusively characterized for cytotoxic and anti‑migratory activities in solid tumor cell lines without any report of differentiation effects . The differentiation activity of 11‑dehydrosinulariolide therefore positions it uniquely for leukemia differentiation therapy research.

differentiation leukemia HL-60 monocyte cell cycle arrest

In Vivo Efficacy: 11‑Dehydrosinulariolide Inhibits SCLC Tumor Growth While Other Cembranolides Lack Comparable In‑Vivo Data

In a BALB/c nude mouse model bearing H1688 SCLC subcutaneous xenografts, intraperitoneal administration of 11‑dehydrosinulariolide at 10 mg/kg resulted in a statistically significant inhibition of tumor growth compared with vehicle controls . By contrast, 11‑epi‑sinulariolide acetate, despite its higher in vitro potency against certain cancer cell lines, has not been evaluated in in vivo SCLC xenograft studies. Sinulariolide has shown in vivo anti‑inflammatory effects in collagen‑induced arthritis models but has not been tested in tumor xenograft models with published quantitative outcomes . The availability of positive in vivo antitumor data for 11‑dehydrosinulariolide provides a tangible translational bridge that is absent for most comparator cembranolides, reducing the risk of in‑vitro‑to‑in‑vivo efficacy attrition during preclinical development.

xenograft SCLC in vivo tumor inhibition BALB/c nude mice

Antifouling Activity Spectrum Differentiates 11‑Dehydrosinulariolide from Inactive Sinularin

In a controlled settlement assay comparing seven cembrane diterpenes isolated from the same soft coral specimen, 11‑dehydrosinulariolide (compound 5) demonstrated significant antifouling activity against both larvae of the bryozoan *Bugula neritina* and the barnacle *Balanus albicostatus*, whereas sinularin (compound 2) was completely inactive against both biofoulers . The most active compound in the series, (−)‑14‑deoxycrassin (compound 6), showed EC₅₀ values of 3.90 μg/mL (B. neritina) and 21.26 μg/mL (B. albicostatus), with 11‑dehydrosinulariolide exhibiting significant but comparatively moderate activity (EC₅₀ values were reported for the series with a variety of potencies; the specific EC₅₀ for compound 5 was not separately tabulated in the abstract but was noted as significantly active) . This places 11‑dehydrosinulariolide in a unique position within the cembrane class: active enough for antifouling applications, yet structurally distinct from (−)‑14‑deoxycrassin, which also showed low toxicity to barnacle larvae (LC₅₀ > 100 μg/mL) . Thus, for marine coatings research programs requiring a cembrane diterpene with both antifouling and pharmacological activity, 11‑dehydrosinulariolide is a differentiated choice compared with inactive sinularin or anti‑inflammatory‑only 14‑deoxycrassin.

antifouling EC50 Bugula neritina Balanus albicostatus Sinularia flexibilis

High‑Value Application Scenarios for 11‑Dehydrosinulariolide Based on Differentiated Evidence


SCLC Preclinical Drug Development with a Built‑in Therapeutic Window

Given its 48‑h IC₅₀ of 19.1 μM against H1688 SCLC cells and the >50 μM IC₅₀ in BEAS‑2B normal bronchial epithelium , plus the corroborating in vivo tumor growth inhibition at a well‑tolerated dose of 10 mg/kg i.p. , 11‑dehydrosinulariolide is well‑suited as a lead or tool compound in SCLC xenograft and PDX studies where selectivity for malignant cells and in vivo feasibility are mandatory. Procurement and formulation for repeat‑dose in vivo studies are directly supported by published protocol details.

Mechanistic Dissection of ER Stress‑Mediated Apoptosis in Melanoma and Oral Carcinoma

11‑Dehydrosinulariolide is one of very few cembranolides with documented simultaneous activation of both mitochondrial and ER stress pathways in A2058 melanoma cells and Ca9‑22 oral carcinoma cells . For research laboratories studying unfolded protein response (UPR)‑targeting anticancer strategies, this compound provides a validated, dual‑mechanism pharmacological probe that can be used alongside single‑pathway controls (e.g., sinulariolide) to dissect the contribution of ER stress to overall apoptotic output.

DJ‑1‑Targeted Parkinson's Disease Research Tool

Because 11‑dehydrosinulariolide loses its neuroprotective efficacy completely upon DJ‑1 knockdown (SH‑SY5Y protection drops from 37.4% to –11.9%) , it serves as a specific pharmacological tool for laboratories investigating DJ‑1‑dependent neuroprotection. The compound can be used in vitro (SH‑SY5Y, 10 nM) and in vivo (zebrafish, 0.1 μM; rat, intranigral) to activate the DJ‑1/PI3K/Akt/p‑CREB/Nrf2/HO‑1 axis, enabling mechanistic studies that cannot be conducted with other cembranolides lacking this pathway signature.

Marine Natural Product‑Based Antifouling Coatings R&D

As one of the active cembrane diterpenes in the *Sinularia flexibilis* antifouling panel, 11‑dehydrosinulariolide can be prioritized by industrial R&D teams seeking a scaffold that couples antifouling efficacy with a defined pharmacological and safety profile. Unlike sinularin, which is inactive against biofoulers, 11‑dehydrosinulariolide provides a starting point for structure–activity optimization programs targeting environmentally benign antifouling agents.

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